molecular formula C7H12O4 B2893305 2-(Oxan-4-yloxy)acetic acid CAS No. 160251-58-1

2-(Oxan-4-yloxy)acetic acid

Cat. No. B2893305
CAS RN: 160251-58-1
M. Wt: 160.169
InChI Key: LLDMKMJATGCDPO-UHFFFAOYSA-N
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Description

2-(Oxan-4-yloxy)acetic acid (also known as oxanilic acid) is a synthetic organic compound that has been used extensively in scientific research for its various applications. It is a derivative of oxalic acid and is used as a building block for the synthesis of other compounds. It is a common reagent in organic synthesis and has found applications in the fields of biochemistry, pharmacology, and medicine.

Scientific Research Applications

Advanced Oxidation Processes (AOPs)

Acetic acid derivatives are often used in Advanced Oxidation Processes for the degradation of organic compounds. These processes involve the use of various catalysts and conditions to break down complex molecules into simpler, less harmful ones. For example, 2,4-D, a relative of acetic acid derivatives, is degraded using AOPs due to its environmental and human health impacts .

Sustainable Production Pathways

The derivatives of acetic acid play a significant role in sustainable production pathways. They are involved in process intensification and catalysis, focusing on process sustainability. This includes the development of greener production methods that reduce environmental impact while maintaining or improving efficiency .

Synthesis of Photoactive Cellulose Derivatives

Compounds similar to 2-(Oxan-4-yloxy)acetic acid are used in the synthesis of water-soluble photoactive cellulose derivatives. These derivatives have potential applications in various fields such as coatings, biomedical devices, and environmentally responsive materials .

properties

IUPAC Name

2-(oxan-4-yloxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c8-7(9)5-11-6-1-3-10-4-2-6/h6H,1-5H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDMKMJATGCDPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Oxan-4-yloxy)acetic acid

CAS RN

160251-58-1
Record name 2-(oxan-4-yloxy)acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of tetrahydro-2H-pyran-4-ol (286 μl, Acros) in tetrahydrofuran (4 ml) was added with sodium iodoacetate (624 mg), and successively added with sodium hydride (198 mg) as several portions at 0° C., and the mixture was stirred at the same temperature for 45 minutes, and then further stirred at room temperature for 23 hours. The reaction mixture was cooled again to 0° C., and then carefully added with water and then with chloroform, and the organic layer was separated. The aqueous layer was acidified (pH 4) with 1 N hydrochloric acid, and extracted three times with chloroform, and the combined organic layer was washed with saturated brine, and dried over anhydrous magnesium sulfate. Then, the solvent was evaporated under reduced pressure to obtain the title compound (43.4 mg).
Quantity
286 μL
Type
reactant
Reaction Step One
Quantity
624 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
198 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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